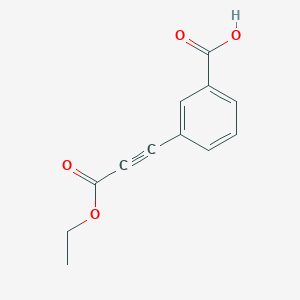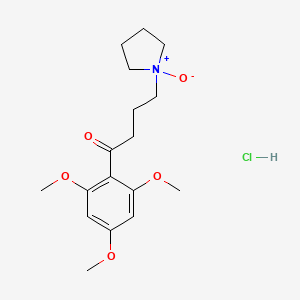
Buflomedil N-Oxide Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Buflomedil N-Oxide Hydrochloride is a derivative of Buflomedil, a vasoactive drug primarily used to treat peripheral arterial disease. This compound retains the vasodilatory properties of its parent compound and is used in various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Buflomedil N-Oxide Hydrochloride typically involves the oxidation of Buflomedil. The process can be carried out using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions. The reaction is usually performed in an organic solvent like dichloromethane at low temperatures to ensure the stability of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of high-efficiency reactors and continuous monitoring of reaction parameters are crucial for industrial-scale synthesis.
化学反応の分析
Types of Reactions
Buflomedil N-Oxide Hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion of Buflomedil to Buflomedil N-Oxide.
Reduction: Reduction of the N-oxide group back to the parent compound.
Substitution: Reactions involving the replacement of functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in dichloromethane.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Various nucleophiles under basic conditions.
Major Products
Oxidation: this compound.
Reduction: Buflomedil.
Substitution: Derivatives of Buflomedil with modified functional groups.
科学的研究の応用
Buflomedil N-Oxide Hydrochloride is used in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studying its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Investigating its vasodilatory properties and potential use in treating vascular diseases.
Industry: Used in the development of new pharmaceutical formulations and as a reference standard in quality control.
作用機序
Buflomedil N-Oxide Hydrochloride exerts its effects by inhibiting α-adrenoceptors, leading to vasodilation. It also inhibits platelet aggregation and improves erythrocyte deformability, which enhances blood flow in ischemic tissues. The compound’s mechanism involves the modulation of calcium channels and the inhibition of phosphodiesterase enzymes, leading to increased levels of cyclic adenosine monophosphate.
類似化合物との比較
Buflomedil N-Oxide Hydrochloride is compared with other vasodilators such as:
Pentoxifylline: Similar in improving blood flow but with different mechanisms.
Naftidrofuryl: Another vasodilator with distinct pharmacological properties.
Cinnarizine: Used for similar indications but with a different mode of action.
This compound is unique due to its combined effects on vasodilation, platelet aggregation inhibition, and erythrocyte deformability improvement.
Conclusion
This compound is a versatile compound with significant applications in scientific research and medicine. Its unique properties make it a valuable tool in studying vascular diseases and developing new therapeutic agents.
特性
分子式 |
C17H26ClNO5 |
|---|---|
分子量 |
359.8 g/mol |
IUPAC名 |
4-(1-oxidopyrrolidin-1-ium-1-yl)-1-(2,4,6-trimethoxyphenyl)butan-1-one;hydrochloride |
InChI |
InChI=1S/C17H25NO5.ClH/c1-21-13-11-15(22-2)17(16(12-13)23-3)14(19)7-6-10-18(20)8-4-5-9-18;/h11-12H,4-10H2,1-3H3;1H |
InChIキー |
BGNKMKFPHXUVGN-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C(=C1)OC)C(=O)CCC[N+]2(CCCC2)[O-])OC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


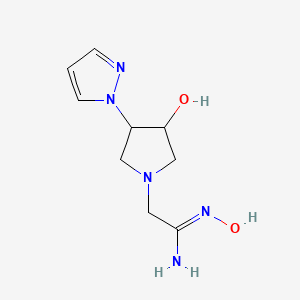
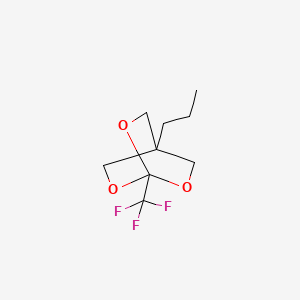
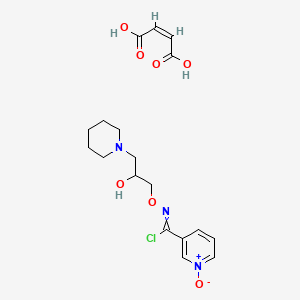
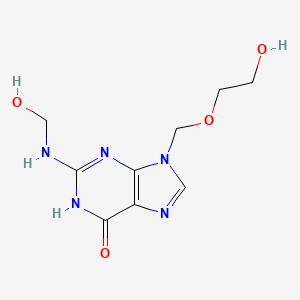
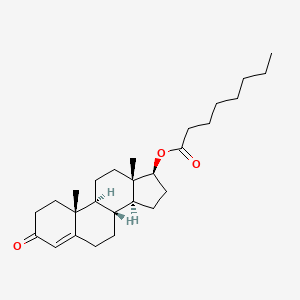
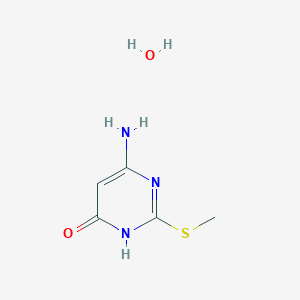
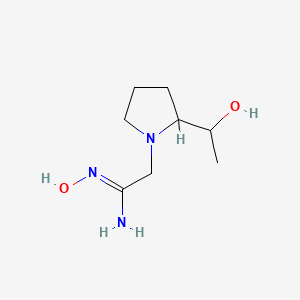
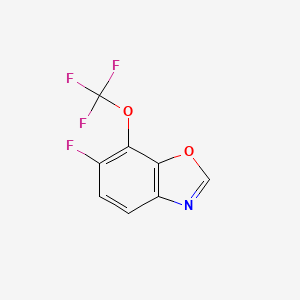
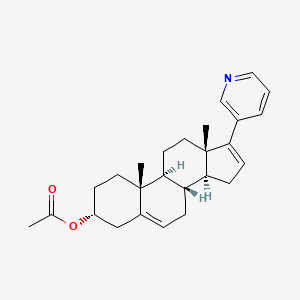
![[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanamine dihydrochloride](/img/structure/B15291174.png)
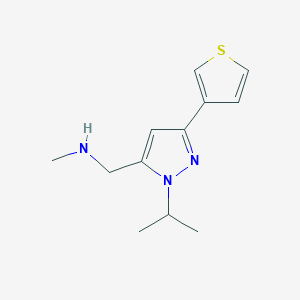
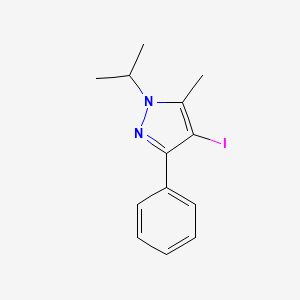
![(4-Isobutyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol](/img/structure/B15291195.png)
